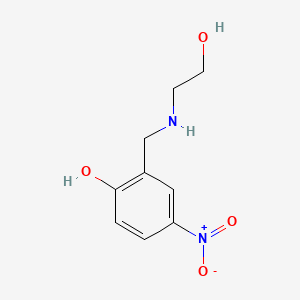![molecular formula C20H22BrN3 B10878597 3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that features an indole core structure substituted with a piperazine ring and a bromobenzyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Next, the piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with a piperazine compound in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution.
Finally, the bromobenzyl group is attached via a nucleophilic aromatic substitution reaction. This step typically requires the use of a bromobenzyl halide and a strong base, such as sodium hydride, to achieve the desired substitution on the piperazine ring.
Industrial Production Methods
Industrial production of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can be carried out using strong bases to replace specific substituents on the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated rings.
Scientific Research Applications
3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(3-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
- 3-{[4-(3-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
Uniqueness
3-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to the presence of the bromobenzyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C20H22BrN3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H22BrN3/c21-18-5-3-4-16(12-18)14-23-8-10-24(11-9-23)15-17-13-22-20-7-2-1-6-19(17)20/h1-7,12-13,22H,8-11,14-15H2 |
InChI Key |
QTXIZVKOWHIBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10878523.png)
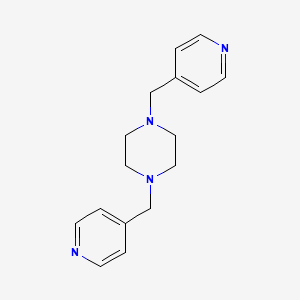
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878534.png)
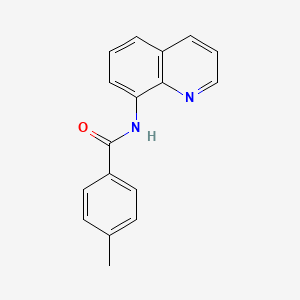
![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878574.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
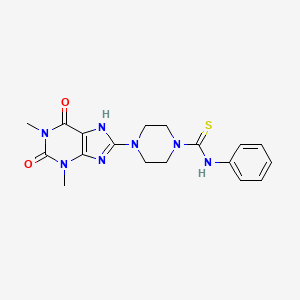
![4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)
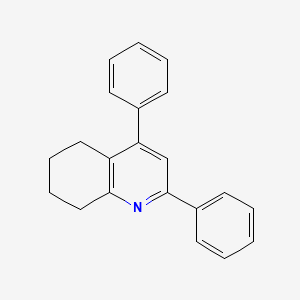

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
